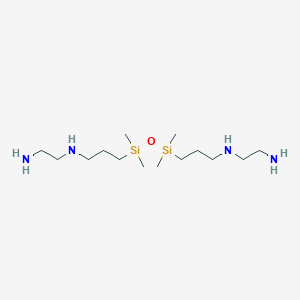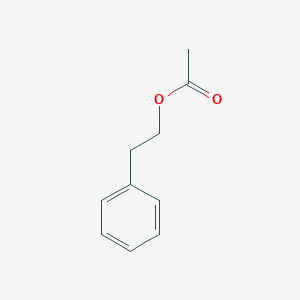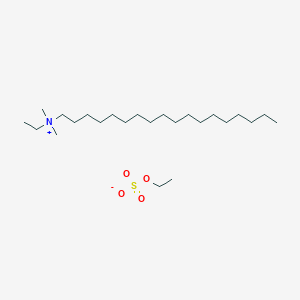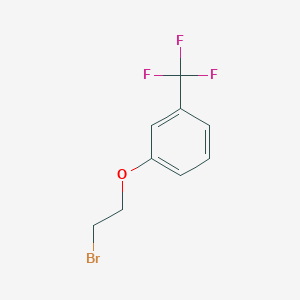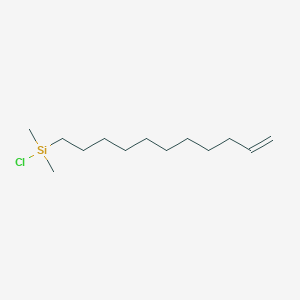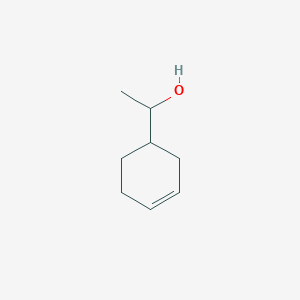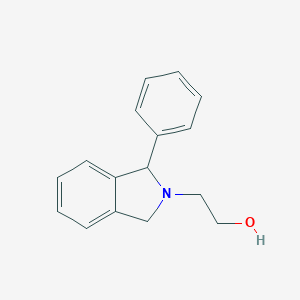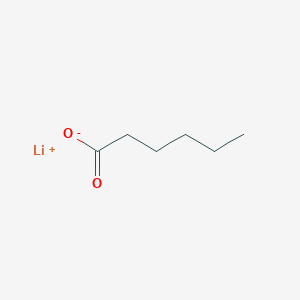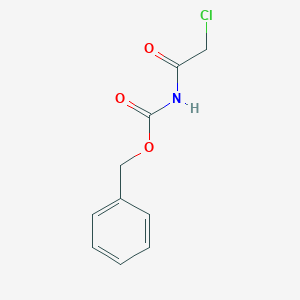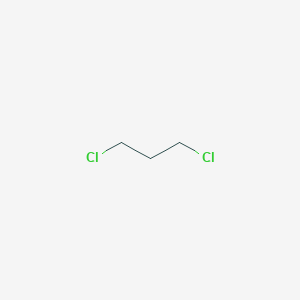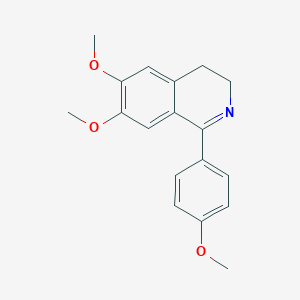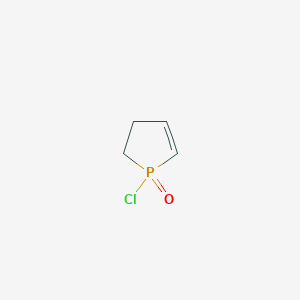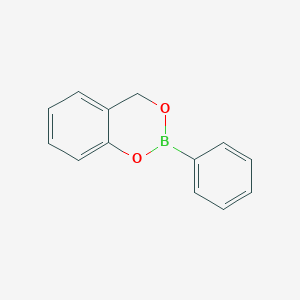
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI)
Overview
Description
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is a stable compound known for its unique structure and reactivity. It is a derivative of benzodioxaborin, characterized by the presence of a boron atom within a dioxaborin ring.
Preparation Methods
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) can be synthesized through the reaction of phenol with an aldehyde in the presence of phenylboronic acid. The reaction is typically carried out under reflux conditions with a catalytic amount of propionic acid in toluene . The resulting product is a stable compound that can be stored at room temperature indefinitely .
Chemical Reactions Analysis
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) undergoes various chemical reactions, including:
Reaction with Lewis Acids: Produces ortho-quinone methides that react with nucleophiles like alkyl and aryl thiols, alcohols, amines, and hydrides to form 1,4-addition products.
Intramolecular Reactions: The quinone methides can react intramolecularly with olefins or aryl groups to synthesize analogs of tetrahydrocannabinols and other complex structures.
Scientific Research Applications
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a precursor for generating reactive intermediates like ortho-quinone methides, which are valuable in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with unique properties, such as substituted chromans.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) involves the generation of reactive intermediates, such as ortho-quinone methides, through thermolysis or reaction with Lewis acids . These intermediates can then participate in various chemical reactions, including cycloaddition and nucleophilic addition, leading to the formation of complex products .
Comparison with Similar Compounds
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is unique due to its stability and reactivity. Similar compounds include:
1,3,2-Benzodioxaborins: These compounds share the dioxaborin ring structure but may differ in substituents, affecting their reactivity and applications.
Phenylboronic Acid Derivatives: These compounds are used in similar synthetic applications but may not offer the same stability as 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI).
Properties
IUPAC Name |
2-phenyl-4H-1,3,2-benzodioxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c1-2-7-12(8-3-1)14-15-10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIBOSHHACJAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



